(2S,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate
Description
(2S,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate (CAS: 574007-66-2) is a chiral piperazine derivative with a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol . It is characterized by a tert-butoxycarbonyl (Boc) protecting group and two methyl substituents at the 2 and 6 positions of the piperazine ring, both in the S-configuration. This compound is a white solid with a density of 0.97 g/cm³, a boiling point of 279.7°C (predicted), and a flash point of 123°C . It is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules requiring stereochemical precision .
Properties
IUPAC Name |
tert-butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-6-12-7-9(2)13(8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOGBIZGALIITO-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@@H](N1C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680499 | |
| Record name | tert-Butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574007-66-2 | |
| Record name | tert-Butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Synthetic Procedures
3.1. Direct Boc Protection of 2,6-Dimethylpiperazine
The most widely reported method involves the reaction of (2S,6S)-2,6-dimethylpiperazine with tert-butyl chloroformate (BocCl) in the presence of a base such as triethylamine:
- Procedure:
- Dissolve (2S,6S)-2,6-dimethylpiperazine in anhydrous dichloromethane.
- Add triethylamine to the solution to act as an acid scavenger.
- Cool the mixture to 0°C.
- Slowly add tert-butyl chloroformate dropwise under stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Upon completion, wash the reaction mixture with water and saturated sodium chloride solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography if necessary.
| Reagent | Amount (typical) | Role |
|---|---|---|
| (2S,6S)-2,6-dimethylpiperazine | 1.0 equiv | Substrate |
| tert-butyl chloroformate | 1.1–1.2 equiv | Boc source |
| Triethylamine | 1.5–2.0 equiv | Base |
| Dichloromethane | As needed | Solvent |
3.2. Synthesis from Benzyl-Protected Precursors
A more elaborate route involves benzyl protection and subsequent hydrogenolysis:
- Procedure:
- Prepare 4-benzyl 1-tert-butyl (2R,6S)-2,6-dimethylpiperazine-1,4-dicarboxylate by reacting benzyl 3,5-dimethylpiperazine-1-carboxylate with di-tert-butyl dicarbonate and triethylamine in dichloromethane at room temperature for 18 hours.
- After workup, the benzyl group is removed by catalytic hydrogenation (Pd/C, H₂) in ethanol.
- The resulting (2S,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate is isolated as a yellow oil, often with high yield (>95%).
| Step | Key Reagents | Conditions | Yield |
|---|---|---|---|
| Boc protection | Di-tert-butyl dicarbonate, triethylamine | DCM, RT, 18 h | High |
| Hydrogenolysis | Pd/C, H₂ | EtOH, RT, 17 h | >95% |
Comparative Data Table: Preparation Methods
Research Findings and Process Analysis
- The direct Boc protection method is favored for its simplicity and efficiency, provided that the (2S,6S)-2,6-dimethylpiperazine is available in enantiomerically pure form.
- The benzyl protection/hydrogenolysis sequence is advantageous when starting from less readily available or racemic materials, as it allows for intermediate purification and high stereochemical fidelity. This method is often employed in industrial or pharmaceutical settings for its robustness and reproducibility.
- Both methods require careful control of reaction temperature and exclusion of moisture to prevent side reactions and maximize yield.
- Purification is typically achieved by extraction and, if necessary, chromatographic separation, yielding a product suitable for further synthetic applications or biological evaluation.
Summary Table: Key Parameters
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of piperazine derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
1. Pharmaceutical Development
(2S,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate is utilized as a building block in the synthesis of various pharmaceutical compounds. Its structural features allow for the modification of piperazine derivatives, which are crucial in drug design due to their biological activity.
- Case Study : Research indicates that derivatives of piperazine exhibit significant activity against various diseases, including anxiety disorders and schizophrenia. The incorporation of the tert-butyl group enhances lipophilicity, improving the bioavailability of these compounds in biological systems .
2. Antidepressant Activity
Recent studies have explored the antidepressant potential of piperazine derivatives, including this compound. These compounds are believed to modulate neurotransmitter systems effectively.
- Case Study : A comparative study demonstrated that certain piperazine derivatives showed higher efficacy in animal models of depression compared to traditional antidepressants .
Organic Synthesis
1. Synthesis of Complex Molecules
This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in creating complex organic molecules.
- Data Table: Synthetic Routes Using this compound
| Reaction Type | Product | Conditions |
|---|---|---|
| N-Alkylation | N-Alkylated Piperazines | Base-catalyzed reactions |
| Acylation | Acylated Derivatives | Acid chlorides |
| Cyclization | Cyclic Compounds | Heat or catalytic conditions |
2. Asymmetric Synthesis
The compound is also employed in asymmetric synthesis due to its chiral centers. This property allows chemists to produce enantiomerically pure compounds, which are essential in pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Pharmaceutical Utility : The (2S,6S) isomer is a critical intermediate in synthesizing protease inhibitors and kinase-targeting drugs, where stereochemistry dictates metabolic stability .
- Safety Profiles : The (2R,6S) isomer carries hazard statements (H302, H315) for oral toxicity and skin irritation, suggesting similar risks for other isomers unless otherwise proven .
- Synthetic Challenges : High-purity stereoisomers require advanced chiral separation techniques, such as HPLC with chiral stationary phases, increasing production costs .
Biological Activity
(2S,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate, with the CAS number 574007-66-2, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 214.31 g/mol. The structure features a tert-butyl group attached to a piperazine ring, which is known for its versatility in medicinal chemistry.
- Molecular Formula :
- Molecular Weight : 214.31 g/mol
- IUPAC Name : tert-butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate
- CAS Number : 574007-66-2
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological properties.
1. Antioxidant Activity
Recent research has indicated that piperazine derivatives exhibit significant antioxidant properties. For instance, a study highlighted the antioxidant activity of related piperazine compounds, suggesting that this compound may also possess similar effects due to structural similarities with other active derivatives .
3. Antimicrobial Properties
Piperazines have been noted for their antimicrobial activities against various pathogens. Although direct studies on this specific compound are scarce, the broader class of piperazines has shown promising results against bacteria and fungi .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of piperazine derivatives in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage through their antioxidant mechanisms. While this compound was not the primary focus, it was included in the broader category of tested piperazines .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
In a comprehensive SAR analysis of piperazine derivatives aimed at AChE inhibition, researchers identified key structural features that enhance biological activity. The presence of bulky groups like tert-butyl was correlated with increased binding affinity to AChE . This suggests that this compound could be a candidate for further investigation.
Data Table: Biological Activities of Piperazines
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of (2S,6S)-tert-butyl 2,6-dimethylpiperazine-1-carboxylate to improve yield and stereochemical purity?
- Methodology :
- Use chiral auxiliaries or asymmetric catalysis to enhance stereochemical control. For example, tert-butyl carbamate-protected piperazine derivatives (e.g., tert-butyl 4-methylpiperazine-1-carboxylate) have been synthesized under controlled temperatures (e.g., 20°C with ice cooling) and purified via silica gel column chromatography .
- Monitor reaction progress using NMR spectroscopy to track stereochemical integrity. Adjust solvent polarity (e.g., ionic liquids) to influence reaction kinetics and minimize racemization.
Q. What are the key characterization techniques for confirming the structure of this compound?
- Methodology :
- NMR spectroscopy : Analyze H and C spectra to confirm methyl group positions and piperazine ring conformation. For example, tert-butyl groups show characteristic peaks at ~1.4 ppm in H NMR.
- Mass spectrometry (MS) : Verify molecular weight (e.g., molecular ion peaks at m/z ~228.3 for similar tert-butyl piperazine derivatives) .
- X-ray crystallography : Resolve stereochemistry by comparing experimental data with known crystal structures of tert-butyl piperazine analogs .
Q. How do I predict the solubility and bioavailability of this compound for in vitro assays?
- Methodology :
- Use computational tools like ESOL , Ali , or SILICOS-IT to estimate Log S (solubility) and Log P (partition coefficient). For instance, tert-butyl 4-methylpiperazine-1-carboxylate has Log S values ranging from -3.5 (ESOL) to -2.8 (Ali), indicating moderate aqueous solubility .
- Experimentally validate via HPLC-based solubility assays in PBS or DMSO.
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported physicochemical properties (e.g., Log P, solubility) across studies?
- Methodology :
- Conduct interlaboratory validation using standardized protocols (e.g., OECD guidelines). For example, discrepancies in Log P for tert-butyl piperazine derivatives may arise from variations in solvent systems or measurement techniques (e.g., shake-flask vs. chromatographic methods) .
- Apply multivariate analysis to identify confounding variables (e.g., temperature, ionic strength).
Q. How does the stereochemistry of this compound influence its interactions with biological targets?
- Methodology :
- Perform molecular docking simulations using software like AutoDock Vina to compare binding affinities of stereoisomers with target proteins (e.g., enzymes or receptors).
- Validate computationally predicted interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Reference studies on tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate suggest stereochemistry impacts hydrogen-bonding networks .
Q. What are the environmental fate and degradation pathways of this compound under simulated ecological conditions?
- Methodology :
- Design microcosm experiments to study abiotic (e.g., hydrolysis, photolysis) and biotic (e.g., microbial degradation) pathways. For example, projects like INCHEMBIOL assess compound persistence using LC-MS/MS to track degradation products .
- Measure half-lives in soil/water systems under varying pH and temperature conditions.
Q. How can crystallographic data improve the design of derivatives with enhanced stability or activity?
- Methodology :
- Use Hirshfeld surface analysis (via CrystalExplorer) to identify weak interactions (e.g., C-H···O bonds) in the crystal lattice. Studies on tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate reveal how packing motifs influence thermal stability .
- Modify substituents (e.g., replacing methyl groups with halogens) to strengthen intermolecular interactions.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Refer to Safety Data Sheets (SDS) for hazards (e.g., acute oral toxicity, H302) and PPE requirements (e.g., gloves, fume hoods). For tert-butyl piperazine analogs, ensure waste is neutralized before disposal .
- Conduct risk assessments for spill scenarios, including pH adjustment for aqueous solutions.
Methodological Notes
- Data Analysis : Use tools like PCA (Principal Component Analysis) to correlate physicochemical properties (e.g., TPSA, Log P) with biological activity.
- Contradiction Resolution : Cross-reference PubChem or Reaxys entries for consensus values on properties like molar refractivity or hydrogen-bond donor counts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
